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molecular formula C16H14F3NO4S B122627 N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147695-92-9

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Cat. No. B122627
M. Wt: 373.3 g/mol
InChI Key: LJLXQHHFAKVTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272163

Procedure details

To a stirred, cooled (-20° C.) solution of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (3.96 g 25 mmol) in N,N-dimethylacetamide (36 mL) was rapidly added thionyl chloride (3.10 g, 26 mmol) and the mixture (a precipitate formed after a few minutes) stirred at -15° C. to -5° C. for 1 hour. 4-(Phenylsulfonyl)benzenamine (3.97 g, 17 mmol) was then added in one portion and the mixture allowed to stir at room temperature overnight. The solution was poured into water, the resulting solid was filtered off, washed with 3N HCl, then water and dried at 65° C. for 2 hours. The solid was dissolved in 300 mL of refluxing methylene chloride and stirred and heated as hexane was added to replace the methylene chloride as it boiled off. When 250 mL of hexane had been added (precipitate formed at about 180 mL addition) the mixture was concentrated to 250 mL and refrigerated. The yield of light tan solid was 5.92 g (93%), mp 164°-166° C. 1H--NMR (250 MHz, d6 --DMSO): 1.59 (s, 3H, CH3), 7.57-7.72 (m, 4H, OH, aromatic), 7.92-8.04 (m, 6H, aromatic), 10.43 (s, 1H, NH).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([OH:8])([CH3:7])[C:4](O)=[O:5].S(Cl)(Cl)=O.[C:15]1([S:21]([C:24]2[CH:29]=[CH:28][C:27]([NH2:30])=[CH:26][CH:25]=2)(=[O:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O>CN(C)C(=O)C>[C:15]1([S:21]([C:24]2[CH:25]=[CH:26][C:27]([NH:30][C:4](=[O:5])[C:3]([OH:8])([CH3:7])[C:2]([F:10])([F:9])[F:1])=[CH:28][CH:29]=2)(=[O:22])=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
FC(C(C(=O)O)(C)O)(F)F
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
3.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at -15° C. to -5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture (a precipitate formed after a few minutes)
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off
WASH
Type
WASH
Details
washed with 3N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and dried at 65° C. for 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 300 mL of refluxing methylene chloride
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated as hexane
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
When 250 mL of hexane had been added
CUSTOM
Type
CUSTOM
Details
(precipitate formed at about 180 mL addition) the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 250 mL

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)NC(C(C(F)(F)F)(C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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